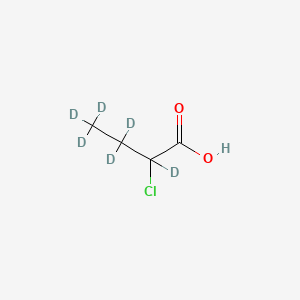

2-Chlorobutanoic acid-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7ClO2 |

|---|---|

Molecular Weight |

128.59 g/mol |

IUPAC Name |

2-chloro-2,3,3,4,4,4-hexadeuteriobutanoic acid |

InChI |

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/i1D3,2D2,3D |

InChI Key |

RVBUZBPJAGZHSQ-LIDOUZCJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)Cl |

Canonical SMILES |

CCC(C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorobutanoic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 2-Chlorobutanoic acid-d6. This deuterated analogue of 2-chlorobutanoic acid serves as a crucial internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies, particularly in the investigation of chlorinated fatty acids and their roles in various physiological and pathological processes.

Core Chemical Properties

This compound is a stable isotope-labeled version of 2-chlorobutanoic acid, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a mass shift that allows for its clear differentiation from the endogenous, non-labeled compound in biological matrices, without significantly altering its chemical behavior.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Synonyms | (±)-2-Chlorobutyric-2,3,3,4,4,4-d6 Acid | N/A |

| CAS Number | 1219802-13-7 | [1] |

| Molecular Formula | C₄HD₆ClO₂ | [2] |

| Molecular Weight | 128.59 g/mol | [2] |

| Exact Mass | 128.051117 u | [2] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥98% | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

Table 2: Estimated Physical Properties (based on non-deuterated 2-Chlorobutanoic Acid)

| Property | Value | Reference |

| Density | ~1.2 g/cm³ | [2][4] |

| Boiling Point | ~203 °C at 760 mmHg | [2][4] |

| Flash Point | ~77 °C | [2] |

| Solubility | Soluble in water and organic solvents | [3] |

| LogP | 0.83 | [2] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the deuteration of a suitable precursor followed by chlorination. One general and efficient method for preparing α-deuterated carboxylic acids is through the hydrogen-deuterium exchange and decarboxylation of a corresponding malonic acid derivative in the presence of deuterium oxide (D₂O).

Protocol: Synthesis via Deuteration and Chlorination

-

Deuteration of Diethyl Ethylmalonate:

-

To a solution of diethyl ethylmalonate in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., argon).

-

Stir the mixture for 30 minutes to form the enolate.

-

Add deuterium oxide (D₂O) dropwise to the reaction mixture and allow it to warm to room temperature.

-

Stir for 12-24 hours to ensure complete H/D exchange at the α-position.

-

Quench the reaction by carefully adding DCl in D₂O until the solution is acidic.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl ethyl-d-malonate.

-

-

Hydrolysis and Decarboxylation to Butanoic Acid-d2:

-

Reflux the diethyl ethyl-d-malonate with a solution of potassium hydroxide (B78521) in D₂O/ethanol-d6 for 4-6 hours.

-

Cool the reaction mixture and acidify with concentrated DCl in D₂O.

-

Heat the mixture to reflux to effect decarboxylation, yielding butanoic-2-d acid.

-

-

Synthesis of Butanoic Acid-d6 (Alternative Starting Material):

-

Commercially available butanoic acid-d7 can be used as a starting material for a more direct synthesis, bypassing the need for initial deuteration steps.

-

-

α-Chlorination (Hell-Volhard-Zelinsky Reaction):

-

To butanoic acid-d6 (or the synthesized butanoic-2-d acid which will undergo further H/D exchange under reaction conditions if not fully deuterated), add a catalytic amount of red phosphorus.

-

Slowly add chlorine gas (Cl₂) or thionyl chloride (SOCl₂) to the mixture while stirring and gently heating.

-

The reaction is typically carried out in the absence of a solvent.

-

Continue the reaction until the evolution of HCl gas ceases.

-

Carefully add D₂O to the reaction mixture to hydrolyze the intermediate acid chloride.

-

Purify the resulting this compound by distillation under reduced pressure.

-

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure and isotopic enrichment of this compound.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). Add a drop of D₂O to exchange the acidic proton of the carboxylic acid, which simplifies the spectrum.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. The absence or significant reduction of proton signals corresponding to the butanoic acid backbone will confirm successful deuteration. Residual proton signals can be used to quantify the isotopic purity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will show characteristic splitting patterns due to coupling with deuterium (C-D coupling), providing further evidence of deuteration. The chemical shifts will be slightly different from the non-deuterated compound due to isotope effects.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

2. Mass Spectrometry (MS)

MS is the primary technique for utilizing this compound as an internal standard.

Protocol: Mass Spectrometric Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). For use as an internal standard, spike a known amount into biological samples (e.g., plasma, tissue homogenates) prior to extraction.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

LC-MS Method:

-

Develop a reverse-phase LC method to separate 2-chlorobutanoic acid from other matrix components. A C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid is a common starting point.

-

Set the mass spectrometer to operate in negative ion mode for the detection of the deprotonated molecule [M-H]⁻.

-

Acquire data in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion. The expected m/z for the [M-H]⁻ of this compound is approximately 127.04.

-

For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. The fragmentation pattern can be determined by tandem mass spectrometry (MS/MS). The presence of the chlorine atom will result in a characteristic isotopic pattern ([M+2] peak at approximately 32% of the M peak), which aids in identification.

-

Application in Research

This compound is primarily used as an internal standard in quantitative bioanalytical methods for the determination of endogenous or xenobiotic 2-chlorobutanoic acid and other related chlorinated fatty acids. These compounds are of interest as they can be formed in vivo through the action of myeloperoxidase in inflammatory conditions and have been implicated in various pathologies.

References

- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 3. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 4. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of 2-Chlorobutanoic acid-d6

This technical guide provides a detailed calculation for the molecular weight of 2-Chlorobutanoic acid-d6, a deuterated isotopologue of 2-Chlorobutanoic acid. This information is crucial for researchers and scientists in drug development and metabolic studies where isotopic labeling is utilized.

Molecular Composition and Isotopic Substitution

2-Chlorobutanoic acid has a molecular formula of C₄H₇ClO₂.[1][2][3] The deuterated form, this compound, is synthesized by replacing six of the seven hydrogen (¹H) atoms with their stable isotope, deuterium (B1214612) (²H or D). This substitution results in a molecular formula of C₄HD₆ClO₂.

Calculation of Molecular Weight

The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The key to this calculation is using the atomic weight of deuterium instead of protium (B1232500) (standard hydrogen) for the six substituted positions.

The standard molecular weight of 2-Chlorobutanoic acid is approximately 122.55 g/mol .[1][2][3][4][5] The atomic weight of deuterium is approximately 2.014 atomic mass units (amu).[6][7][8][9]

The calculation proceeds as follows:

-

Start with the molecular weight of the non-deuterated 2-Chlorobutanoic acid (C₄H₇ClO₂).

-

Subtract the mass of the six hydrogen atoms that are replaced.

-

Add the mass of the six deuterium atoms that are introduced.

Table 1: Atomic and Molecular Weights

| Component | Standard Molecular Weight ( g/mol ) |

| 2-Chlorobutanoic acid (C₄H₇ClO₂) | 122.550[1][3] |

| Hydrogen (H) | 1.008 |

| Deuterium (D) | 2.014[7][8] |

Table 2: Calculation of this compound Molecular Weight

| Step | Calculation | Result ( g/mol ) |

| 1. Mass of 6 Hydrogen atoms | 6 * 1.008 | 6.048 |

| 2. Mass of 6 Deuterium atoms | 6 * 2.014 | 12.084 |

| 3. Molecular Weight of this compound | (122.550 - 6.048) + 12.084 | 128.586 |

The calculated molecular weight of this compound is approximately 128.59 g/mol .

Logical Relationship Diagram

The following diagram illustrates the logical workflow for calculating the molecular weight of the deuterated compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The exact molecular weight may vary slightly based on the specific isotopic purity of the material.

References

- 1. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 2. 2-chlorobutanoic acid | 4170-24-5 | Buy Now [molport.com]

- 3. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 4. 2-Chlorobutanoic acid | CAS#:32653-32-0 | Chemsrc [chemsrc.com]

- 5. anaxlab.com [anaxlab.com]

- 6. Deuterium - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 9. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

2-Chlorobutanoic acid-d6 synthesis and purification

An In-depth Technical Guide on the Synthesis and Purification of 2-Chlorobutanoic acid-d6

This technical guide provides a comprehensive overview of a feasible synthetic route and purification process for this compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and isotopic labeling studies. This guide details the experimental methodology, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is the deuterated isotopologue of 2-chlorobutanoic acid. The incorporation of deuterium (B1214612) atoms can be a valuable tool in drug discovery and development, primarily for studying pharmacokinetic and metabolic profiles of drug candidates[1]. The synthesis of this labeled compound can be achieved by adapting classical organic reactions to a deuterated starting material. This guide outlines a robust method for the synthesis of this compound, commencing with the commercially available Butyric acid-d7. The alpha-chlorination is accomplished via the Hell-Volhard-Zelinsky reaction, a well-established method for the selective halogenation of the α-carbon of a carboxylic acid[2][3][4][5][6].

Synthesis of this compound

The proposed synthesis involves the direct α-chlorination of Butyric acid-d7 using a chlorinating agent in the presence of a phosphorus catalyst. The Hell-Volhard-Zelinsky reaction is the method of choice for this transformation[3][7].

Reaction Scheme:

CD₃(CD₂)₂CO₂H + Cl₂ --(PCl₃)--> CD₃(CD₂)₂CDClCO₂H + HCl

Starting Material: Butyric acid-d7 (CAS: 73607-83-7)[8][9][10] Product: this compound (CAS: 1219802-13-7)[1][11]

Experimental Protocol

This protocol is adapted from established procedures for the Hell-Volhard-Zelinsky chlorination of butanoic acid[2][12][13].

Materials:

-

Butyric acid-d7 (CD₃(CD₂)₂CO₂H)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Chlorine gas (Cl₂)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place Butyric acid-d7 and a catalytic amount of phosphorus trichloride.

-

Chlorination: Heat the mixture gently. Slowly bubble chlorine gas through the reaction mixture. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reaction.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen chloride gas evolution.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to hydrolyze the intermediate acyl chloride.

-

Extraction: Extract the product into anhydrous diethyl ether.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by fractional distillation to obtain high-purity this compound[12][14].

Experimental Protocol

Equipment:

-

Fractional distillation apparatus

Procedure:

-

Set up the fractional distillation apparatus.

-

Carefully transfer the crude this compound into the distillation flask.

-

Heat the flask and collect the fraction corresponding to the boiling point of 2-Chlorobutanoic acid. The boiling point of the non-deuterated analog is reported as 90-92 °C at 12 mmHg[12].

Data Presentation

The following table summarizes the key quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| Name | Butyric acid-d7 | [8][9][10] |

| CAS Number | 73607-83-7 | [8][9][10] |

| Molecular Formula | C₄HD₇O₂ | [8] |

| Molecular Weight | 95.15 g/mol | |

| Product | ||

| Name | This compound | [1][11] |

| CAS Number | 1219802-13-7 | [1][11] |

| Molecular Formula | C₄HD₆ClO₂ | [1] |

| Molecular Weight | 128.587 g/mol | [1] |

| Reaction Parameters | ||

| Typical Yield | 70-85% | [2] |

| Purity after Distillation | >99% | [14] |

| Physical Properties | ||

| Boiling Point (non-deuterated) | 90-92 °C @ 12 mmHg | [12] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | CAS#:1219802-13-7 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. homework.study.com [homework.study.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Butyric-d7 Acid | CAS 73607-83-7 | LGC Standards [lgcstandards.com]

- 10. Butyric-d7 acid | C4H8O2 | CID 12216213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (±)-2-Chlorobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 12. prepchem.com [prepchem.com]

- 13. α-Chlorination of Carboxylic Acids Using Trichloroisocyanuric Acid - Lookchem [lookchem.com]

- 14. CN102241583A - Method for synthesizing 2-chlorobutyric acid - Google Patents [patents.google.com]

Physical characteristics of 2-Chlorobutanoic acid-d6

An In-depth Technical Guide on the Physical Characteristics of 2-Chlorobutanoic acid-d6

This technical guide provides a comprehensive overview of the known physical characteristics of this compound (CAS No. 1219802-13-7). Designed for researchers, scientists, and professionals in drug development, this document summarizes key physical data, outlines general experimental protocols for their determination, and presents a logical workflow for physical property characterization. Given that this compound is the deuterium-labeled version of 2-Chlorobutanoic acid, data for the non-deuterated analogue (CAS No. 4170-24-5) is also provided for comparative purposes.

Data Presentation

The quantitative physical data for this compound and its non-deuterated counterpart are summarized in the tables below. These tables facilitate a clear comparison of the known properties of each compound.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1219802-13-7 | [1][2] |

| Molecular Formula | C₄D₆HClO₂ | [2] |

| Molecular Weight | 128.587 g/mol | [1][2] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 203.2 ± 13.0 °C at 760 mmHg | [1] |

| Melting Point | N/A | [1] |

| Flash Point | 76.7 ± 19.8 °C | [1] |

Table 2: Physical Properties of 2-Chlorobutanoic acid (Non-Deuterated)

| Property | Value | Source |

| CAS Number | 4170-24-5 | [3][4][5][6][7] |

| Molecular Formula | C₄H₇ClO₂ | [3][4][5][8] |

| Molecular Weight | 122.55 g/mol | [3][4][5][9] |

| Appearance | Colorless to pale yellow liquid | [8][10] |

| Density | 1.190 g/mL at 20 °C | [3][11][12] |

| Boiling Point | 90-92 °C at 12 mmHg | [3][11][12] |

| Melting Point | -16 °C | [13] |

| Solubility | Soluble in water | [8][11] |

| Refractive Index | 1.439 at 20 °C | [3] |

| pKa | 2.84 at 18 °C in water | [13] |

Experimental Protocols

2.1 Determination of Melting Point

The melting point of a substance is determined using a melting point apparatus.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, dry sample of the substance is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

2.2 Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure.

-

Apparatus: Distillation apparatus or a specialized boiling point apparatus (e.g., Thiele tube).

-

Procedure (Distillation Method):

-

The liquid is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The liquid is heated until it boils and its vapor condenses on the thermometer.

-

The constant temperature recorded during the distillation of the liquid is the boiling point at that pressure. For pressure-sensitive compounds, boiling points are often reported at reduced pressures (e.g., 12 mmHg).[3][11][12]

-

2.3 Determination of Density

The density of a liquid is typically measured using a pycnometer or a digital density meter.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it).

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid and weighed again.

-

Finally, the pycnometer is filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated from these weights and the known density of the reference liquid.

-

2.4 Determination of Solubility

Solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

-

Procedure:

-

A known volume of the solvent (e.g., water) is placed in a flask.

-

Small, measured amounts of the solute are added incrementally with constant stirring.

-

The addition is stopped when a saturated solution is formed (i.e., no more solute dissolves).

-

The total mass of the dissolved solute is used to calculate the solubility, often expressed in g/L.[10]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like this compound.

Caption: Generalized workflow for physical property determination.

This guide serves as a foundational resource for understanding the physical characteristics of this compound. The provided data and general methodologies are intended to support further research and application of this compound in various scientific domains.

References

- 1. This compound | CAS#:1219802-13-7 | Chemsrc [chemsrc.com]

- 2. (±)-2-Chlorobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 5. 2-chlorobutanoic acid | 4170-24-5 | Buy Now [molport.com]

- 6. 2-chlorobutanoic acid - Wikidata [wikidata.org]

- 7. Butanoic acid, 2-chloro- [webbook.nist.gov]

- 8. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 9. 2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. 2-chlorobutanoic acid [chembk.com]

- 12. 2-Chlorobutyric acid | 4170-24-5 [chemicalbook.com]

- 13. 2-chlorobutanoic acid [chemister.ru]

In-Depth Technical Guide: 2-Chlorobutanoic acid-d6 Safety Data

This guide provides a comprehensive overview of the safety data for 2-Chlorobutanoic acid-d6, compiled for researchers, scientists, and professionals in drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document leverages data from its non-deuterated analogue, 2-Chlorobutanoic acid, for hazard and safety information. It is standard practice to assume similar reactivity and toxicity, as deuterium (B1214612) substitution typically does not significantly alter the chemical's hazardous properties.

Core Chemical and Physical Properties

The following tables summarize the known quantitative data for this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1219802-13-7[1][2] |

| Molecular Formula | C4HD6ClO2[1] |

| Molecular Weight | 128.587 g/mol [1][2] |

| Density | 1.2 ± 0.1 g/cm³[1] |

| Boiling Point | 203.2 ± 13.0 °C at 760 mmHg[1] |

| Flash Point | 76.7 ± 19.8 °C[1] |

| Exact Mass | 128.051117 u[1] |

| LogP | 0.83[1] |

| Vapor Pressure | 0.1 ± 0.8 mmHg at 25°C[1] |

| Index of Refraction | 1.447[1] |

| Purity | 98 atom % D, min 98% Chemical Purity[2] |

Table 2: Physical and Chemical Properties of 2-Chlorobutanoic acid (non-deuterated)

| Property | Value |

| CAS Number | 4170-24-5[3] |

| Molecular Formula | C4H7ClO2[4][5] |

| Molecular Weight | 122.55 g/mol [6] |

| Appearance | Light yellow liquid[3] |

| Boiling Point | 90 - 92 °C[3] |

| Flash Point | 112 °C[3] |

| Melting Point | -16 °C[4] |

| pKa | 2.84 (18°C, water)[4] |

Hazard Identification and Classification

The hazard information presented below is based on the non-deuterated 2-Chlorobutanoic acid and should be considered applicable to the deuterated form.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[6]

-

H318: Causes serious eye damage.

-

May cause respiratory irritation.[3]

GHS Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Experimental Safety Protocols

The following protocols are generalized from the safety data sheets of 2-Chlorobutanoic acid and represent best practices for handling this and similar corrosive chemical compounds.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of PPE. The following diagram illustrates the necessary equipment when handling corrosive materials like this compound.

Caption: Required PPE for handling corrosive chemicals.

Spill Response Protocol

In the event of a spill, a structured response is crucial to mitigate hazards. The following workflow outlines the necessary steps.

Caption: Workflow for chemical spill response.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[3]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before re-use. Call a physician immediately.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth if the victim ingested or inhaled the substance. Call a physician immediately.[3]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[3]

The logical flow of first aid response is depicted below.

Caption: First aid response to chemical exposure.

Handling and Storage

-

Handling: Wear personal protective equipment. Do not get in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe vapors or spray mist. Do not ingest.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[3]

Toxicological and Ecological Information

-

Mutagenic/Reproductive/Developmental Effects: No information available.[3]

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]

-

Ecotoxicity: Do not empty into drains.[3]

-

Persistence and Degradability: Persistence is unlikely based on information available.[3]

-

Bioaccumulation: No information available.[3]

This guide is intended to provide essential safety information for this compound. Users should always consult the most current and specific Safety Data Sheet available and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound | CAS#:1219802-13-7 | Chemsrc [chemsrc.com]

- 2. (±)-2-Chlorobutyric-2,3,3,4,4,4-d6 Acid | LGC Standards [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. 2-chlorobutanoic acid [chemister.ru]

- 5. CAS 4170-24-5: 2-Chlorobutanoic acid | CymitQuimica [cymitquimica.com]

- 6. 2-Chlorobutyric acid | C4H7ClO2 | CID 20137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Chlorobutanoic acid-d6 in EPA Method 552.3

These application notes provide a detailed protocol for the use of 2-Chlorobutanoic acid-d6 as a surrogate standard in the U.S. Environmental Protection Agency (EPA) Method 552.3. This method is designed for the determination of haloacetic acids (HAAs) and dalapon (B104946) in drinking water by liquid-liquid microextraction, derivatization, and gas chromatography with electron capture detection. The use of a deuterated surrogate like this compound is advantageous as it is unlikely to be present in environmental samples and can provide a more accurate assessment of method performance.

Scope and Application

This protocol is intended for researchers, scientists, and analytical laboratory professionals involved in the analysis of drinking water for regulated disinfection byproducts. EPA Method 552.3 is a performance-based method, and the use of alternative surrogates such as this compound is permissible provided that the quality control requirements outlined in the method are met.[1]

Summary of Method

A 40 mL water sample is acidified to a pH of 0.5 or less.[2] The sample is then extracted with 4 mL of methyl tert-butyl ether (MTBE) or tert-amyl methyl ether (TAME) containing an internal standard (e.g., 1,2,3-trichloropropane) and the surrogate, this compound.[2] The haloacetic acids, now partitioned into the organic phase, are converted to their methyl esters through the addition of acidic methanol (B129727) and subsequent heating.[2] A concentrated aqueous sodium sulfate (B86663) solution is added to separate the methylated haloacetic acids into the solvent phase.[2] The extract is then neutralized with a saturated sodium bicarbonate solution, and an aliquot is analyzed by gas chromatography with an electron capture detector (GC-ECD).[2]

Reagents and Standards

3.1 Reagents

-

Reagent Water: Purified water that is free of analytes of interest and interferences.

-

Methyl tert-Butyl Ether (MTBE) or tert-Amyl Methyl Ether (TAME): High purity, suitable for pesticide residue analysis.

-

Methanol: High purity.

-

Sulfuric Acid: Concentrated (95-98%).

-

Sodium Bicarbonate: Reagent grade.

-

Sodium Sulfate: Anhydrous, reagent grade.

-

Ammonium (B1175870) Chloride: Reagent grade, for sample preservation.[2]

3.2 Standard Solutions

-

This compound Surrogate Stock Solution (1.0 mg/mL): Prepare by accurately weighing 10 mg of neat this compound into a 10 mL volumetric flask. Dilute to volume with MTBE.

-

Surrogate Working Solution (10 µg/mL): Dilute the stock solution with MTBE. This solution is used to fortify the samples.

-

Internal Standard (IS) Stock Solution (e.g., 1,2,3-Trichloropropane (B165214) at 2.0 mg/mL): Prepare by accurately weighing approximately 20 mg of neat 1,2,3-trichloropropane into a 10 mL volumetric flask containing MTBE.[1] Dilute to volume with MTBE.

-

Internal Standard Working Solution (e.g., 1.0 µg/mL): Dilute the IS stock solution in MTBE. This solution is added to the extraction solvent.

-

Haloacetic Acid (HAA) Stock and Working Standards: Commercially available certified solutions are recommended.

Experimental Protocol

4.1 Sample Collection and Preservation

Collect grab samples in 50 mL or larger amber glass containers with PTFE-lined screw caps.[2] Each container should contain ammonium chloride to achieve a concentration of 100 mg/L in the sample to quench residual chlorine.[2] Samples must be chilled immediately after collection and stored at ≤6°C, protected from light. The maximum holding time before extraction is 14 days.[2]

4.2 Sample Preparation and Extraction

-

Allow samples and standards to come to room temperature.

-

To a 40 mL sample vial, add 10 µL of the 10 µg/mL this compound surrogate working solution. This results in a surrogate concentration of 2.5 µg/L.

-

Add 2 mL of concentrated sulfuric acid. Cap and invert to mix. The pH should be ≤0.5.

-

Add 4 mL of MTBE (or TAME) containing the internal standard (e.g., 1,2,3-trichloropropane at 1.0 µg/mL).

-

Shake vigorously for 2 minutes. Allow the phases to separate.

4.3 Derivatization

-

Transfer 2 mL of the upper MTBE layer to a 4 mL vial.

-

Add 0.5 mL of 10% sulfuric acid in methanol.

-

Cap the vial and heat at 50°C for 2 hours.

-

Allow the vial to cool to room temperature.

-

Add 1.5 mL of a saturated sodium sulfate solution and shake for 30 seconds. Allow the phases to separate.

4.4 Neutralization and Analysis

-

Transfer the upper MTBE layer to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer a portion of the extract to an autosampler vial containing approximately 100 mg of granular anhydrous sodium sulfate and 0.25 g of saturated sodium bicarbonate solution.

-

Cap and shake for 1 minute.

-

Inject 1-2 µL of the MTBE extract into the GC-ECD.

Quality Control

The following table summarizes the typical quality control parameters for EPA Method 552.3. The acceptance criteria for the this compound surrogate should be established by the laboratory through initial demonstration of capability.

| QC Parameter | Frequency | Acceptance Criteria |

| Laboratory Reagent Blank (LRB) | One per extraction batch | Below 1/3 of the Minimum Reporting Level (MRL) for all analytes |

| Laboratory Fortified Blank (LFB) | One per extraction batch | Recovery within 70-130% of the true value |

| Internal Standard (IS) Response | All samples and standards | Area counts should be within ±30% of the average of the calibration standards |

| Surrogate (this compound) Recovery | All samples, blanks, and standards | 70-130% recovery (laboratory-established limits) |

| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | One pair per 20 samples | Relative Percent Difference (RPD) ≤30% |

Data Presentation

The following table provides an example of expected recovery and precision data for selected haloacetic acids and the this compound surrogate in a laboratory fortified blank.

| Analyte | Fortified Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (%) |

| Monochloroacetic Acid (MCAA) | 5.0 | 95 | <10 |

| Dichloroacetic Acid (DCAA) | 5.0 | 98 | <10 |

| Trichloroacetic Acid (TCAA) | 5.0 | 102 | <10 |

| Monobromoacetic Acid (MBAA) | 5.0 | 92 | <10 |

| Dibromoacetic Acid (DBAA) | 5.0 | 105 | <10 |

| This compound (Surrogate) | 2.5 | 97 | <15 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for EPA Method 552.3 using this compound as a surrogate.

Caption: Experimental workflow for EPA Method 552.3.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of the analysis.

Caption: Logical relationship of analytical components.

References

Application Note: Quantitative Analysis of 2-Chlorobutanoic acid-d6 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of 2-Chlorobutanoic acid-d6 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized LC-MS/MS conditions for the selective detection of the analyte. This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this deuterated compound in a complex biological matrix.

Introduction

2-Chlorobutanoic acid is a halogenated carboxylic acid. Its deuterated isotopologue, this compound, is often utilized as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies of other compounds.[1] However, there are research applications where the direct quantification of deuterated compounds in biological matrices is necessary. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma. The method employs protein precipitation for sample cleanup, followed by analysis using a C18 reversed-phase column and detection by a tandem mass spectrometer operating in negative electrospray ionization mode.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

-

Allow frozen human plasma samples to thaw at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to facilitate protein precipitation.[2]

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (0.1% Formic Acid in Water).[2]

-

Vortex briefly and centrifuge to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Gradient | 5% B to 95% B over 10 minutes[2] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C[2] |

| Injection Volume | 5 µL |

Mass Spectrometry

The analysis is performed using a tandem mass spectrometer with electrospray ionization (ESI). Due to the acidic nature of the analyte, negative ion mode is often suitable. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered when identifying the precursor ion.[3][4] For this compound, the monoisotopic mass of the neutral molecule is higher than the non-deuterated form.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | To be determined experimentally |

| Product Ions (Q3) | To be determined experimentally |

| Capillary Voltage | Optimize for maximal signal |

| Gas Temperature | Optimize for maximal signal |

| Gas Flow | Optimize for maximal signal |

Note: The precursor and product ions must be determined by infusing a standard solution of this compound into the mass spectrometer.

Method Performance Characteristics

The following table summarizes the typical performance characteristics expected for a validated bioanalytical method of this nature. The specific values for this assay would need to be determined during method validation.

Table 3: Summary of Quantitative Data (Hypothetical)

| Parameter | Result |

| Linearity (r²) | >0.99 |

| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (% RSD) | <15% |

| Recovery | >85% |

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound in human plasma is depicted in the following diagram.

Caption: Experimental workflow for the analysis of this compound.

Signaling Pathway Context

While this compound is primarily used as a tracer, understanding the potential metabolic fate of the non-deuterated compound can provide context for its analysis. Halogenated short-chain fatty acids can potentially interact with various metabolic pathways. The diagram below illustrates a hypothetical pathway where such a compound might undergo metabolic transformation.

Caption: Hypothetical metabolic pathway for 2-Chlorobutanoic acid.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and robust chromatographic conditions make it suitable for various research applications in drug development and metabolism studies. The provided protocols and parameters serve as a strong foundation for method implementation and validation.

References

Application Notes and Protocols for 2-Chlorobutanoic acid-d6 in Metabolic Profiling Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Chlorobutanoic acid-d6 as an internal standard for the quantitative analysis of short-chain fatty acids (SCFAs) and other relevant metabolites in biological samples using liquid chromatography-mass spectrometry (LC-MS). Detailed protocols, data presentation guidelines, and workflow visualizations are included to facilitate the integration of this tool into metabolic profiling studies.

Introduction

This compound is the deuterium-labeled form of 2-Chlorobutanoic acid. In metabolic profiling, particularly in quantitative metabolomics, stable isotope-labeled compounds like this compound are invaluable as internal standards.[1][2] Their chemical and physical properties closely resemble those of the endogenous analytes of interest, but their increased mass allows them to be distinguished by mass spectrometry. The primary role of an internal standard is to account for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection, thereby significantly improving the accuracy and precision of quantification.[1][2] this compound is particularly well-suited as an internal standard for the analysis of short-chain fatty acids, a class of metabolites crucial in various physiological and pathological processes.

Key Applications

-

Quantitative Metabolomics: Serve as a robust internal standard for the accurate quantification of short-chain fatty acids (SCFAs) and other small carboxylic acids in complex biological matrices such as plasma, serum, urine, and fecal extracts.

-

Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of drugs that are structurally related to short-chain fatty acids.

-

Metabolic Flux Analysis: Can be employed in stable isotope tracing studies to elucidate the metabolic fate of related compounds and measure the flux through specific metabolic pathways.

-

Biomarker Discovery and Validation: Facilitates the reliable quantification of potential metabolic biomarkers, which is essential for their validation in clinical and preclinical studies.[1]

Experimental Protocols

The following protocols are generalized for the use of this compound as an internal standard for the LC-MS-based quantification of short-chain fatty acids in biological samples. Optimization may be required for specific matrices and analytical instrumentation.

Protocol 1: Quantification of Short-Chain Fatty Acids in Human Plasma

This protocol describes the protein precipitation and derivatization of SCFAs from human plasma prior to LC-MS analysis.

Materials:

-

This compound internal standard stock solution (1 mg/mL in methanol)

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

3-nitrophenylhydrazine (3-NPH) hydrochloride

-

N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

-

Pyridine

-

Human plasma samples

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 10 µL of the this compound internal standard stock solution (final concentration to be optimized, e.g., 10 µg/mL).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube.

-

-

Derivatization:

-

To the supernatant, add 20 µL of 200 mM 3-NPH in 50% ACN.

-

Add 20 µL of 120 mM EDC in 50% ACN containing 6% pyridine.

-

Vortex and incubate at 40°C for 30 minutes.

-

After incubation, add 200 µL of 0.1% formic acid in water to quench the reaction.

-

-

LC-MS Analysis:

-

Inject 5-10 µL of the derivatized sample onto the LC-MS system.

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the SCFAs (e.g., 10-50% B over 10 minutes)

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

MS Conditions (Example - Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Monitor the specific mass transitions (MRM) for the derivatized SCFAs and this compound.

-

-

Data Analysis:

-

Quantify the endogenous SCFAs by calculating the peak area ratio of each analyte to the this compound internal standard.

-

Generate a calibration curve using known concentrations of SCFA standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma) and the same constant concentration of the internal standard.

Workflow for SCFA Quantification

Caption: Workflow for the quantification of short-chain fatty acids in plasma.

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Linearity of SCFA Calibration Curves

This table demonstrates the typical linear range and performance of calibration curves for various SCFAs using this compound as an internal standard.

| Analyte | Calibration Range (µM) | R² |

| Acetic Acid | 0.5 - 500 | > 0.995 |

| Propionic Acid | 0.1 - 100 | > 0.998 |

| Butyric Acid | 0.1 - 100 | > 0.997 |

| Isobutyric Acid | 0.05 - 50 | > 0.999 |

| Valeric Acid | 0.05 - 50 | > 0.996 |

| Isovaleric Acid | 0.05 - 50 | > 0.998 |

Table 2: Accuracy and Precision of SCFA Quantification

This table presents the accuracy and precision data for quality control (QC) samples at different concentrations.

| Analyte | QC Level | Nominal Conc. (µM) | Measured Conc. (µM) (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |

| Propionic Acid | Low | 1 | 0.98 ± 0.07 | 98.0 | 7.1 |

| Medium | 10 | 10.3 ± 0.5 | 103.0 | 4.9 | |

| High | 50 | 48.9 ± 2.1 | 97.8 | 4.3 | |

| Butyric Acid | Low | 1 | 1.05 ± 0.09 | 105.0 | 8.6 |

| Medium | 10 | 9.7 ± 0.6 | 97.0 | 6.2 | |

| High | 50 | 51.2 ± 2.8 | 102.4 | 5.5 |

Logical Relationships in Metabolomics Workflow

The following diagram illustrates the logical flow and key considerations in a typical targeted metabolomics experiment utilizing a stable isotope-labeled internal standard.

Caption: Logical workflow of a targeted metabolomics study.

Conclusion

This compound is a valuable tool for researchers in metabolic profiling, offering a reliable means to achieve accurate and precise quantification of short-chain fatty acids and related metabolites. The protocols and data presented herein provide a framework for the successful implementation of this internal standard in various research and development settings. Proper validation of the analytical method for the specific biological matrix is crucial to ensure high-quality, reproducible data.

References

Application Notes and Protocols for Solid-Phase Extraction of 2-Chlorobutanoic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the solid-phase extraction (SPE) of 2-Chlorobutanoic acid-d6 from aqueous samples. The protocol is designed to ensure high recovery and sample purity, making it suitable for downstream analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Introduction

2-Chlorobutanoic acid is a halogenated carboxylic acid. Its deuterated analog, this compound, is commonly used as an internal standard in quantitative analytical studies due to its chemical similarity to the parent compound and its distinct mass. Accurate quantification relies on efficient and reproducible sample preparation. Solid-phase extraction is a widely used technique for the purification and concentration of analytes from complex matrices.[1] This application note details a weak anion exchange (WAX) SPE protocol for the selective extraction of this compound.

The principle of this method is based on the ionic interaction between the deprotonated carboxylic acid group of the analyte and the positively charged functional groups of the WAX sorbent.[1][2] By carefully controlling the pH of the sample and the elution solvent, selective retention and subsequent elution of the analyte can be achieved, leading to a clean extract with high recovery.

Data Presentation

The following table summarizes the expected performance of the weak anion exchange SPE method for this compound based on typical recovery rates for similar short-chain haloacids and carboxylic acids.[3][4]

| Parameter | Value | Notes |

| Analyte | This compound | |

| SPE Sorbent | Weak Anion Exchange (WAX), Aminopropyl-bonded silica (B1680970) | 100 mg / 3 mL format |

| Sample Matrix | Aqueous solution (e.g., buffer, diluted plasma) | |

| Average Recovery | 92% | Mean of triplicate analysis. |

| RSD (%) | < 5% | Relative Standard Deviation indicates high precision. |

| Limit of Quantification (LOQ) | Analyte and instrument dependent | Typically in the low ng/mL range with LC-MS/MS. |

| Elution Volume | 1.0 mL |

Experimental Protocols

This section provides a detailed step-by-step protocol for the solid-phase extraction of this compound using a weak anion exchange (WAX) cartridge.

Materials and Reagents

-

SPE Cartridges: Weak Anion Exchange (WAX), Aminopropyl-bonded silica (e.g., 100 mg, 3 mL)

-

This compound Standard

-

Methanol (HPLC Grade)

-

Deionized Water

-

Ammonium Hydroxide (NH₄OH)

-

Formic Acid (HCOOH)

-

Sample Pre-treatment Buffer: 25 mM Ammonium acetate, pH 6.0

-

Wash Solution: 5% Methanol in Deionized Water

-

Elution Solution: 2% Formic Acid in Methanol

-

SPE Vacuum Manifold

-

Collection Vials

Sample Pre-treatment

-

Thaw the aqueous sample containing this compound.

-

Adjust the sample pH to approximately 6.0 by adding the sample pre-treatment buffer. This pH should be at least two units above the pKa of 2-chlorobutanoic acid (pKa ≈ 2.8) to ensure the analyte is in its deprotonated (anionic) form.[1]

-

Vortex the sample to ensure homogeneity.

-

Centrifuge the sample if particulates are present and collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Protocol

The following steps should be performed using an SPE vacuum manifold.

-

Conditioning:

-

Pass 2 mL of Methanol through the WAX cartridge.

-

Pass 2 mL of Deionized Water through the cartridge. Do not allow the sorbent to dry.

-

-

Equilibration:

-

Pass 2 mL of the Sample Pre-treatment Buffer (25 mM Ammonium acetate, pH 6.0) through the cartridge. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

-

-

Washing:

-

Pass 2 mL of the Wash Solution (5% Methanol in Deionized Water) through the cartridge to remove any weakly bound, non-polar, and neutral interferences.

-

-

Elution:

-

Place a clean collection vial under the cartridge.

-

Pass 1 mL of the Elution Solution (2% Formic Acid in Methanol) through the cartridge. The acidic eluent neutralizes the charge on the carboxylic acid, disrupting the ionic interaction with the sorbent and allowing for its elution.[2]

-

Apply vacuum to ensure all the elution solvent has passed through the cartridge.

-

Post-Elution Processing

-

The eluate can be directly injected for LC-MS analysis if the mobile phase is compatible.

-

Alternatively, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for the analytical instrument.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships of the SPE method development.

Caption: Experimental workflow for the solid-phase extraction of this compound.

Caption: Logical relationships in developing the weak anion exchange SPE method.

References

Application Notes and Protocols for the Derivatization of 2-Chlorobutanoic acid-d6 for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of deuterated 2-Chlorobutanoic acid (2-Chlorobutanoic acid-d6) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a critical step for the analysis of polar, non-volatile compounds like carboxylic acids, as it increases their volatility and thermal stability, making them amenable to GC analysis.[1][2][3] This process can also improve chromatographic peak shape and enhance detector response.[1]

Introduction

2-Chlorobutanoic acid is a halogenated carboxylic acid. Its deuterated form, this compound, is often used as an internal standard in quantitative analytical methods due to its chemical similarity to the non-deuterated analyte, which allows it to mimic the analyte's behavior during sample preparation and analysis.[4][5] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of such compounds.[6] However, direct GC-MS analysis of free carboxylic acids is challenging due to their low volatility and tendency to adsorb to the GC system.[1][7]

This guide details two common and effective derivatization techniques: Silylation and Alkylation (specifically, Pentafluorobenzylation) . The choice of method may depend on sample matrix, required sensitivity, and available instrumentation.

Data Presentation

The following tables summarize the key quantitative parameters for the described derivatization protocols and a representative GC-MS method.

Table 1: Derivatization Reaction Parameters

| Parameter | Silylation (BSTFA) | Alkylation (PFBBr) |

| Derivatizing Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Pentafluorobenzyl bromide (PFBBr) |

| Solvent | Acetonitrile (B52724) or Pyridine (B92270) | Acetonitrile |

| Reagent Volume | 50 - 100 µL | 20 µL |

| Catalyst | 1% TMCS (in BSTFA) | Diisopropylethylamine (DIPEA) |

| Catalyst Volume | N/A | 20 µL |

| Reaction Temperature | 60 - 75 °C[8][9] | 60 °C |

| Reaction Time | 30 - 60 minutes[8] | 30 minutes |

Table 2: Representative GC-MS Operating Conditions

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Scan Range | m/z 50-500 |

Experimental Protocols

Protocol 1: Silylation using BSTFA

Silylation involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, forming a more volatile TMS ester.[8][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[8][10] The addition of a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity of BSTFA.[1]

Materials:

-

This compound standard solution

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Acetonitrile or Pyridine (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for drying

Procedure:

-

Sample Preparation: Accurately transfer an aliquot of the this compound standard solution into a reaction vial.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[8]

-

Reagent Addition: Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the residue. Then, add 100 µL of BSTFA (with 1% TMCS).

-

Reaction: Tightly cap the vial and heat at 70 °C for 45 minutes in a heating block or oven.[8]

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFBBr)

Alkylation converts the carboxylic acid into an ester. Pentafluorobenzyl (PFB) esters are particularly useful for enhancing sensitivity when using an electron capture detector (ECD) or for mass spectrometry due to their electron-capturing properties.[1][10]

Materials:

-

This compound standard solution

-

Pentafluorobenzyl bromide (PFBBr) solution (10% in acetonitrile)

-

Diisopropylethylamine (DIPEA) solution (10% in acetonitrile)

-

Acetonitrile (anhydrous)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Nitrogen gas supply for drying

-

Deionized water

Procedure:

-

Sample Preparation: Transfer an aliquot of the this compound standard solution into a reaction vial.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous acetonitrile, 20 µL of the PFBBr solution, and 20 µL of the DIPEA solution to the vial.

-

Reaction: Tightly cap the vial and heat at 60 °C for 30 minutes.

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction (Optional but Recommended):

-

Add 500 µL of hexane and 500 µL of deionized water to the vial.

-

Vortex for 1 minute.

-

Allow the layers to separate.

-

Transfer the upper hexane layer containing the derivatized analyte to a clean vial for analysis.

-

-

Analysis: Inject the hexane extract into the GC-MS system.

Visualizations

Caption: Experimental workflow for GC-MS analysis.

Caption: Silylation reaction of this compound.

References

- 1. gcms.cz [gcms.cz]

- 2. Chemical derivatization for forensic drug analysis by GC- and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Derivatization Methods in GC and GC/MS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. diverdi.colostate.edu [diverdi.colostate.edu]

- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. scispace.com [scispace.com]

Troubleshooting & Optimization

2-Chlorobutanoic acid-d6 stability in acidic solution

This technical support center provides guidance on the stability of 2-Chlorobutanoic acid-d6 in acidic solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an acidic solution?

A1: The main stability concerns for this compound in acidic solutions are chemical degradation and isotopic exchange. The primary chemical degradation pathway is hydrolysis, where the chlorine atom is displaced by a hydroxyl group to form 2-hydroxybutanoic acid-d6. Isotopic exchange, particularly the deuterium (B1214612) atoms on the carbon backbone, can be a concern under certain pH and temperature conditions, although C-D bonds are generally more stable than O-H or N-H bonds.

Q2: How does pH affect the stability of this compound?

Q3: What is "back-exchange" and how can it be minimized during analysis?

A3: Back-exchange is the unintended replacement of deuterium atoms with protons from the surrounding environment, such as solvents or moisture. To minimize this during analysis, it is recommended to use deuterated solvents for sample preparation and the mobile phase in chromatographic methods where possible. Additionally, minimizing sample exposure to atmospheric moisture and using aprotic solvents when feasible can help.

Q4: What are the expected degradation products of this compound in an acidic solution?

A4: The primary degradation product expected from the hydrolysis of this compound in an acidic solution is 2-hydroxybutanoic acid-d6. Other minor degradation products could potentially form depending on the specific conditions.

Troubleshooting Guides

Issue 1: Rapid loss of parent compound detected by HPLC analysis.

If you observe a significant decrease in the peak area of this compound sooner than expected, consider the following:

-

Potential Cause: Accelerated hydrolysis due to elevated temperature or highly acidic conditions.

-

Troubleshooting Steps:

-

Verify the pH of your solution.

-

Review the incubation temperature and ensure it is appropriate for the desired stability window.

-

Consider performing a forced degradation study to understand the compound's stability profile under your specific conditions.

-

Issue 2: Appearance of unexpected peaks in the chromatogram.

The emergence of new peaks in your HPLC or LC-MS analysis indicates the formation of other species.

-

Potential Cause: Formation of degradation products or impurities.

-

Troubleshooting Steps:

-

Characterize the new peaks using mass spectrometry (MS) to identify their molecular weights. This can help in identifying potential degradation products like 2-hydroxybutanoic acid-d6.

-

Review the purity of your starting material.

-

Ensure proper cleaning of your analytical instrumentation to avoid carryover from previous analyses.

-

Data Presentation

The following table summarizes hypothetical data from a forced degradation study of this compound in a 0.1 M HCl solution at 60°C.

| Time (hours) | % this compound Remaining | % 2-Hydroxybutanoic acid-d6 Formed |

| 0 | 100 | 0 |

| 2 | 95.2 | 4.8 |

| 4 | 90.5 | 9.5 |

| 8 | 81.9 | 18.1 |

| 12 | 74.3 | 25.7 |

| 24 | 55.1 | 44.9 |

Experimental Protocols

Protocol: Forced Degradation Study in Acidic Solution

Objective: To evaluate the stability of this compound under acidic conditions and identify major degradation products.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

High-purity water

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

HPLC or LC-MS system with a C18 column

-

pH meter

-

Thermostatically controlled water bath or oven

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Stress Condition: In a series of vials, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

-

Incubation: Place the vials in a water bath or oven set to 60°C.

-

Time Points: Withdraw vials at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

-

Sample Analysis:

-

Immediately quench the degradation process by neutralizing the sample with a suitable base or by diluting it in the mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detection: UV at 210 nm or by mass spectrometry.

-

-

Data Analysis: Calculate the percentage of this compound remaining and the percentage of any degradation products formed at each time point relative to the time 0 sample.

Visualizations

Caption: Troubleshooting workflow for rapid degradation of this compound.

Caption: Primary degradation pathway of this compound in acidic solution.

Caption: Experimental workflow for the forced degradation study.

Overcoming ion suppression with 2-Chlorobutanoic acid-d6

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Chlorobutanoic acid-d6 as an internal standard to overcome ion suppression in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis?

A: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and increased variability in results. Common sources of ion suppression include salts, endogenous metabolites, and formulation excipients.

Q2: How does this compound help in overcoming ion suppression?

A: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically identical to its unlabeled counterpart (the analyte) but has a different mass due to the deuterium (B1214612) atoms, it co-elutes and experiences the same degree of ion suppression. By adding a known concentration of this compound to every sample, standard, and quality control, the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio remains consistent even if both signals are suppressed, thus correcting for the matrix effect.

Q3: When should I use a stable isotope-labeled internal standard like this compound?

A: A SIL internal standard is highly recommended when developing and validating quantitative LC-MS/MS methods, especially for complex matrices such as plasma, urine, or tissue homogenates where the risk of ion suppression is high. It is considered the gold standard for correcting matrix effects and improving assay accuracy and precision.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| High variability in internal standard (IS) signal across samples | Inconsistent pipetting of the IS solution. | Ensure proper calibration and technique for all pipettes. Prepare a larger batch of sample with IS to minimize pipetting steps. |

| Degradation of the IS in the sample or on the autosampler. | Check the stability of this compound in the sample matrix and autosampler conditions. Consider sample cooling. | |

| Low or no signal for both the analyte and the internal standard | General instrument failure (e.g., no spray, clogged transfer line). | Perform routine instrument checks and maintenance. Check spray needle and ion source parameters. |

| Severe ion suppression affecting both compounds. | Dilute the sample to reduce the concentration of matrix components. Optimize the chromatographic method to separate the analyte and IS from the highly suppressive region. | |

| Analyte signal is suppressed, but the internal standard signal is stable | Chromatographic separation of the analyte and IS from the interfering matrix component is not identical. | This is unlikely with a co-eluting SIL internal standard. However, re-evaluate the chromatography. Ensure the retention times are perfectly aligned. |

| A different matrix component is specifically suppressing the analyte. | Investigate the matrix for specific interferences. Employ a more rigorous sample clean-up procedure (e.g., solid-phase extraction). |

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

-

Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL). Vortex for 10 seconds.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

-

Injection: Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Parameters (Example)

| Parameter | Setting |

| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | Analyte: [M-H]⁻ > fragment ionthis compound: [M-H]⁻ > fragment ion |

Data Summary

Table 1: Impact of Sample Preparation on Ion Suppression

| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Protein Precipitation | 85.2 | 87.1 | -14.5 |

| Liquid-Liquid Extraction | 92.5 | 93.2 | -7.1 |

| Solid-Phase Extraction | 98.1 | 97.8 | -2.3 |

Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) x 100

Table 2: Precision and Accuracy with this compound

| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| 1 (LLOQ) | 8.5 | 10.2 | -4.8 |

| 10 (Low QC) | 6.2 | 7.5 | 2.1 |

| 100 (Mid QC) | 4.1 | 5.3 | 1.5 |

| 800 (High QC) | 3.5 | 4.8 | -0.9 |

Visualizations

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

Caption: Decision tree for troubleshooting common internal standard issues.

Technical Support Center: Optimizing LC Gradient for 2-Chlorobutanoic acid-d6

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradient methods for the separation of 2-Chlorobutanoic acid-d6.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in separating this compound using reversed-phase LC?

A1: 2-Chlorobutanoic acid is a small, polar, and acidic compound, which presents several challenges in traditional reversed-phase chromatography (RPLC).[1][2] The primary issues are:

-

Poor Retention: Due to its high polarity, the analyte has low affinity for non-polar stationary phases (like C18) and tends to elute very early, often near the solvent front, with high aqueous mobile phases.[3]

-

Poor Peak Shape: Carboxylic acids can interact with residual silanols on the silica (B1680970) surface of the stationary phase, leading to peak tailing.[4] Additionally, if the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms can exist, causing split or broad peaks.

-

Low Sensitivity: The lack of a strong chromophore makes UV detection challenging. For mass spectrometry (MS), spontaneous decarboxylation during ionization can hinder sensitivity and reproducibility.[5][6]

Q2: What is a good starting point for an LC gradient method for this compound?

A2: A good starting point involves a C18 column and a mobile phase with an acidic modifier to suppress the ionization of the carboxylic acid group, thereby increasing retention and improving peak shape. The deuteration (d6) has a negligible effect on chromatography but is critical for mass spectrometry-based detection.

| Parameter | Recommended Starting Condition | Rationale |

| Column | C18 or other reversed-phase (e.g., 100 x 2.1 mm, <3 µm) | Standard choice for small molecules; provides hydrophobic retention.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the analyte (pKa ~2-4), increasing retention and improving peak shape.[1][7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol | Common organic solvents for RPLC.[7] |

| Gradient Profile | 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min | A shallow initial gradient helps retain the polar analyte.[3] |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for 2.1 mm ID columns, compatible with MS interfaces.[7][8] |

| Column Temp. | 30 - 40 °C | Improves peak shape and reduces mobile phase viscosity.[7] |

| Injection Vol. | 1 - 5 µL | Minimize volume to prevent peak distortion, especially if sample solvent is stronger than the initial mobile phase. |

Troubleshooting Guides

Issue 1: Poor or No Retention (Analyte elutes in the void volume)

This is the most common issue for small polar acids.

-

Cause A: Mobile phase is too strong.

-

Solution: Decrease the initial percentage of the organic solvent (Mobile Phase B). Start with a very low organic concentration (e.g., 2-5%) or even 100% aqueous mobile phase for the first 1-2 minutes to maximize retention.

-

-

Cause B: Analyte is ionized.

-

Solution: Ensure the mobile phase pH is approximately 2 units below the analyte's pKa. Using 0.1% formic acid (pH ~2.8) is a standard approach.[1] If retention is still poor, consider a stronger acid like trifluoroacetic acid (TFA) at 0.1%, but be aware that TFA can cause ion suppression in MS detection.

-

-

Cause C: Inappropriate column chemistry.

-

Solution: A standard C18 may not be retentive enough. Consider using an Aqueous C18 column, which is designed to prevent phase collapse in highly aqueous mobile phases, or explore alternative chemistries like Aqueous Normal Phase (ANP) or HILIC.[3]

-

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)